Methyl 3-cyano-4-isopropoxybenzoate
Description
Methyl 3-cyano-4-isopropoxybenzoate is a benzoate ester featuring a cyano (-CN) substituent at the 3-position and an isopropoxy (-OCH(CH₃)₂) group at the 4-position of the aromatic ring. Its ester group (methyl) differentiates it from isopropyl analogs, influencing steric and solubility characteristics .
Properties
IUPAC Name |
methyl 3-cyano-4-propan-2-yloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(2)16-11-5-4-9(12(14)15-3)6-10(11)7-13/h4-6,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKRKGFHNZXWCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620771 | |
| Record name | Methyl 3-cyano-4-[(propan-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213598-11-9 | |
| Record name | Methyl 3-cyano-4-[(propan-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Preparation of Methyl 3-formyl-4-hydroxybenzoate
- Reactants : Methyl p-hydroxybenzoate, magnesium chloride, triethylamine, paraformaldehyde, dichloromethane.
- Conditions : The mixture is heated in an oil bath at 60 °C overnight.
- Workup : After cooling, a dilute aqueous solution of concentrated hydrochloric acid is slowly added to quench the reaction. Insoluble materials are filtered off, and the product is extracted multiple times with dichloromethane (DCM). The organic layer is dried over sodium sulfate, filtered, and evaporated to yield methyl 3-formyl-4-hydroxybenzoate.
This step introduces the formyl group at the 3-position via a modified Reimer-Tiemann type formylation under mild conditions without harsh reagents.
Step 2: Conversion to Methyl 3-cyano-4-hydroxybenzoate
- Reactants : The aldehyde from step 1, hydroxylamine hydrochloride, acetyl chloride, acetonitrile, N,N-dimethylformamide (DMF).
- Conditions : The mixture is heated at 80 °C for 2 hours under stirring.
- Workup : After cooling, ethyl acetate (EA) is added, followed by multiple water washes and back-extractions to purify the organic phase. Drying over sodium sulfate and partial evaporation leads to precipitation of a pink solid, which is filtered and washed with EA and dichloromethane to yield methyl 3-cyano-4-hydroxybenzoate.
This step efficiently converts the aldehyde to the nitrile group via an oxime intermediate and subsequent dehydration facilitated by acetyl chloride, bypassing the use of toxic cyanide salts.
Step 3: Alkylation to Methyl 3-cyano-4-isopropoxybenzoate
- Reactants : Methyl 3-cyano-4-hydroxybenzoate, isopropyl bromide, potassium carbonate, acetonitrile, DMF.
- Conditions : Stirring at 80 °C overnight.
- Workup : After cooling, water is added until potassium carbonate dissolves completely. Ethyl acetate is added, and the aqueous and organic phases are separated. The organic phase is washed repeatedly with water, dried, and evaporated to yield a yellow oily product identified as this compound.
This final step introduces the isopropoxy group via nucleophilic substitution, converting the phenolic hydroxyl to an ether under basic conditions.
Comparative Data Table of Key Reaction Parameters
| Step | Reaction Type | Key Reagents | Solvents | Temperature | Time | Workup Highlights | Product Yield/Notes |
|---|---|---|---|---|---|---|---|
| 1 | Formylation | MgCl₂, triethylamine, paraformaldehyde | Dichloromethane (DCM) | 60 °C | Overnight | Acid quench, filtration, multiple DCM extractions | Methyl 3-formyl-4-hydroxybenzoate, isolated as crude solid |
| 2 | Cyanation (Dehydration) | Hydroxylamine hydrochloride, acetyl chloride | Acetonitrile/DMF | 80 °C | 2 hours | EA extraction, water washes, precipitation, filtration | Pink solid methyl 3-cyano-4-hydroxybenzoate, high purity |
| 3 | Alkylation (Etherification) | Isopropyl bromide, K₂CO₃ | Acetonitrile/DMF | 80 °C | Overnight | Water addition, EA extraction, washing, drying | Yellow oil this compound, suitable for further use |
Advantages and Industrial Relevance
- Safety : The method eliminates the use of highly toxic copper(I) cyanide, significantly reducing hazard risks in production.
- Efficiency : Direct conversion of the aldehyde to the cyano group streamlines the synthesis, improving yield and reducing steps.
- Cost-effectiveness : All starting materials are inexpensive and readily available, lowering production costs.
- Scalability : The reaction conditions are mild and suitable for large-scale industrial synthesis, with straightforward workup procedures.
Summary of Research Findings
- The innovative approach to cyanation via hydroxylamine and acetyl chloride avoids hazardous cyanide salts, which is a major advancement in the preparation of nitrile-substituted benzoates.
- The stepwise method allows for purification at each stage, ensuring high-quality intermediates and final product.
- The use of common solvents like dichloromethane, acetonitrile, and ethyl acetate facilitates the integration of this process into existing industrial workflows.
- The alkylation step using isopropyl bromide and potassium carbonate is a standard and reliable method for ether formation on aromatic hydroxyl groups.
Concluding Remarks
The preparation of this compound by the described three-step method represents a significant improvement over traditional synthetic routes. It combines safety, efficiency, and cost-effectiveness, making it highly suitable for industrial application. The method is well-documented in recent patent literature, reflecting its technical maturity and practical utility.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyano-4-isopropoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups such as amines.
Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano group can yield primary amines, while substitution reactions can produce a variety of ester derivatives.
Scientific Research Applications
Methyl 3-cyano-4-isopropoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 3-cyano-4-isopropoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, participating in reactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Methyl 3-Methyl-4-Isopropoxybenzoate (CAS: 864178-56-3)
Structural Differences :
- Substituent at 3-position: Methyl (-CH₃) instead of cyano (-CN).
- Molecular Formula: C₁₂H₁₆O₃ vs. C₁₂H₁₃NO₃ (inferred for the cyano analog).
- Molecular Weight: 208.257 g/mol (methyl variant) vs. ~209.2 g/mol (estimated for cyano analog, accounting for -CN substitution).
Property Implications :
- Reactivity: The methyl group is electron-donating, reducing electrophilicity compared to the cyano analog. This may limit applications requiring further functionalization.
- Physical Properties: The cyano group’s polarity likely increases melting point and reduces solubility in non-polar solvents relative to the methyl variant. For reference, methyl esters like methyl salicylate () exhibit boiling points near 222°C, suggesting similar volatility ranges for both compounds .
Synthesis: Both compounds involve esterification of a substituted benzoic acid. Methyl 3-methyl-4-isopropoxybenzoate synthesis () may proceed via direct esterification of 3-methyl-4-isopropoxybenzoic acid, whereas the cyano analog (inferred from ) could require bromination followed by cyano substitution (e.g., using CuCN or Pd-catalyzed cyanation) .
Isopropyl 3-Cyano-4-Isopropoxybenzoate (CAS: 1049677-41-9)
Structural Differences :
- Ester Group : Isopropyl (-OCH(CH₃)₂) vs. methyl (-OCH₃).
Property Implications :
- Steric Effects : The bulkier isopropyl group may hinder crystallization, reducing melting points compared to the methyl ester.
Applications :
The isopropyl variant’s availability at 97% purity () suggests industrial relevance, possibly in agrochemicals or pharmaceuticals. The methyl analog, with a smaller ester group, might be preferred in reactions requiring lower steric hindrance .
General Methyl Ester Comparisons
(Table 3) and 4 (Table 3) provide context for methyl ester properties:
- Volatility : Methyl esters typically exhibit moderate volatility (e.g., methyl salicylate’s boiling point of 222°C). Substitutents like -CN may elevate boiling points due to dipole interactions .
- Solubility : Polar groups (-CN) enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduce it in hydrocarbons.
Key Routes :
Industrial Use :
- The cyano variant’s nitrile group makes it a valuable intermediate for synthesizing carboxylic acids, amides, or heterocycles.
- The methyl-substituted analog may serve as a stable intermediate in fragrance or polymer industries .
Data Table: Comparative Properties of Analogous Compounds
Biological Activity
Methyl 3-cyano-4-isopropoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly against various bacterial strains. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula: C12H13NO3
- Molecular Weight: 219.24 g/mol
- CAS Number: 21956832
This compound features a cyano group and an isopropoxy substituent on a benzoate framework, which may contribute to its biological activities.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. The compound's mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication and transcription.
Minimum Inhibitory Concentration (MIC) Values
The efficacy of this compound against various bacterial strains can be summarized in the following table:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 0.5 | |
| Klebsiella pneumoniae | 2 | |
| Pseudomonas aeruginosa | 8 | |
| Staphylococcus aureus | 0.25 | |
| Acinetobacter baumannii | 0.5 |
These results indicate that the compound is particularly effective against E. coli and S. aureus, with low MIC values suggesting potent antibacterial activity.
Case Studies
- In Vitro Studies : In a study assessing the antibacterial activity of various derivatives, this compound demonstrated a strong inhibitory effect on both Gram-positive and Gram-negative bacteria. The compound was found to be bactericidal at concentrations exceeding its MIC values, indicating its potential for therapeutic applications in treating bacterial infections.
- Resistance Mechanisms : Further investigations into bacterial resistance mechanisms revealed that the compound maintains efficacy even against strains with known resistance to other antibiotics, such as ciprofloxacin. This suggests that this compound could be valuable in overcoming antibiotic resistance challenges in clinical settings.
Toxicity and Safety Profile
Preliminary toxicity assessments have shown that this compound has a favorable safety profile:
- Cytotoxicity : The compound exhibited low cytotoxicity in human liver cell lines (HepG2), with IC50 values exceeding 100 µM.
- Genotoxicity : No genotoxic effects were observed in micronucleus tests at concentrations up to 25 µM.
- Hemolysis : Less than 1% hemolysis was noted at a concentration of 100 µM, indicating good biocompatibility.
Q & A
Basic Question: What are the recommended methods for synthesizing Methyl 3-cyano-4-isopropoxybenzoate, and how are yields optimized?
Methodological Answer:
A common synthesis route involves nucleophilic substitution of 3-cyano-4-hydroxybenzoate with 2-bromopropane in dimethylformamide (DMF) under reflux (90°C) with anhydrous potassium carbonate as a base. Key steps include:
Nitrogen flushing to prevent oxidation during heating .
Post-reaction dilution with water and extraction with dichloromethane (DCM) for purification .
Yield optimization through precise control of molar ratios (e.g., 1:1.5 substrate-to-alkylating agent ratio) and extended reaction times (overnight stirring) .
Critical Parameter Table:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 90°C | Prevents side reactions (e.g., hydrolysis of cyano group) |
| Solvent | DMF | Enhances nucleophilicity of phenoxide ion |
| Base | K₂CO₃ | Maintains anhydrous conditions, minimizes ester hydrolysis |
Basic Question: Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC):
- Mass Spectrometry (MS):
- ESI-MS detects molecular ion [M+H]⁺ at m/z 248.1 (C₁₂H₁₃NO₃⁺) .
Advanced Question: How do substituent positions (e.g., cyano vs. isopropoxy) influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The cyano group acts as a meta-directing electron-withdrawing group, while the isopropoxy group is an ortho/para-directing electron donor. This duality complicates regioselectivity in reactions like Suzuki-Miyaura coupling. Strategies include:
Protecting Group Chemistry: Temporarily masking the nitrile with trimethylsilyl groups to direct coupling to the isopropoxy-adjacent position .
Catalyst Screening: Pd(PPh₃)₄ or XPhos ligands improve selectivity for sterically hindered positions .
Substituent Effects Table:
| Substituent | Electronic Effect | Directing Behavior | Reactivity Impact |
|---|---|---|---|
| -CN | Strongly electron-withdrawing | Meta | Reduces electrophilicity at para position |
| -O-iPr | Electron-donating | Ortho/Para | Enhances nucleophilic aromatic substitution |
Advanced Question: How can researchers resolve contradictions in reported biological activities of structurally similar analogs?
Methodological Answer:
Discrepancies often arise from substituent positioning (e.g., 3-cyano-4-isopropoxy vs. 3-cyano-5-isopropoxy). A systematic approach includes:
Comparative SAR Studies: Test analogs in standardized assays (e.g., cytochrome P450 inhibition) .
Computational Modeling: Use molecular docking to predict binding affinities to target enzymes (e.g., CYP3A4) .
Solubility Adjustments: Modify assay solvents (e.g., DMSO vs. aqueous buffers) to account for logP differences .
Example Data:
| Analog | Substituent Position | CYP3A4 IC₅₀ (µM) |
|---|---|---|
| This compound | 4-O-iPr | 12.3 |
| Methyl 3-cyano-5-isopropoxybenzoate | 5-O-iPr | 48.7 |
Basic Question: What solvents and conditions are optimal for recrystallizing this compound?
Methodological Answer:
- Solvent Pair: Ethyl acetate/hexane (1:3 v/v) yields high-purity crystals.
- Temperature Gradient: Slow cooling from 60°C to 4°C minimizes impurities .
- Key Consideration: Avoid protic solvents (e.g., methanol) to prevent ester hydrolysis .
Advanced Question: How does temperature affect the stability of this compound during long-term storage?
Methodological Answer:
- Accelerated Stability Testing:
- Recommendation: Store desiccated at -20°C in amber vials to prevent photodegradation .
Advanced Question: What strategies mitigate side reactions during functionalization of the nitrile group?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
